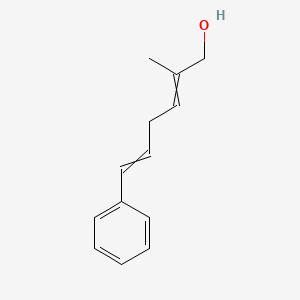
2-Methyl-6-phenylhexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenylhexa-2,5-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene under specific conditions. The reaction typically requires a catalyst such as copper(I) iodide (CuI) and a base like diisopropylamine. The mixture is heated to reflux for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenylhexa-2,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various chemical transformations, including electrophilic addition and substitution reactions. The compound’s reactivity is influenced by the stability of the intermediate carbocations formed during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-phenylhexa-2,4-dien-1-ol: Similar structure but with a different position of the double bonds.
2-Methyl-6-phenylhexa-2,5-dien-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Methyl-6-phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of both a phenyl group and a hydroxyl group
Propiedades
Número CAS |
114467-57-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-methyl-6-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C13H16O/c1-12(11-14)7-5-6-10-13-8-3-2-4-9-13/h2-4,6-10,14H,5,11H2,1H3 |
Clave InChI |
VRXHKVMAWYLSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC=CC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


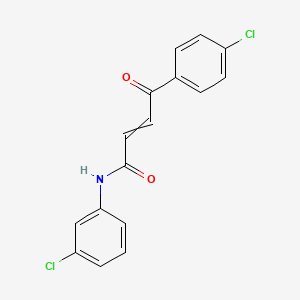
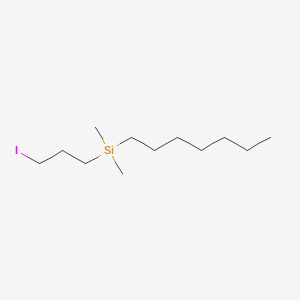
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
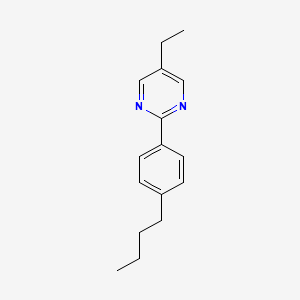
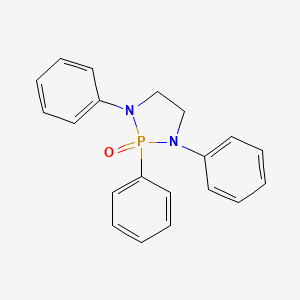

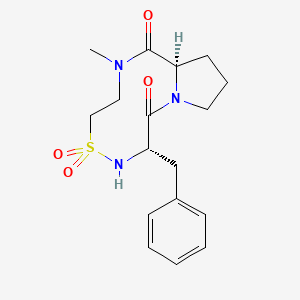
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
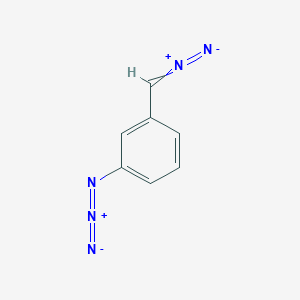

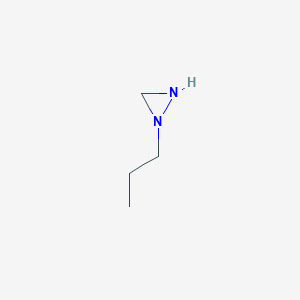

![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
